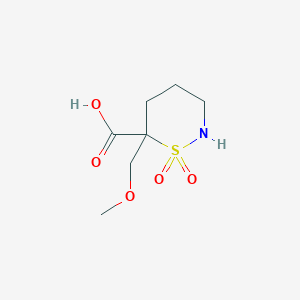

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid

Description

Properties

IUPAC Name |

6-(methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5S/c1-13-5-7(6(9)10)3-2-4-8-14(7,11)12/h8H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSUWDYKMIMBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCNS1(=O)=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted amine with a suitable thiol and a carboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of thiazolidinediones have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has been studied for its anticancer effects. Thiazolidine derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating a promising avenue for cancer treatment. In vitro studies show that these compounds can induce apoptosis in cancer cells, which may be leveraged for therapeutic purposes .

Biochemical Applications

Enzyme Inhibition

this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it can potentially inhibit enzymes like dihydrofolate reductase, which is crucial in DNA synthesis and repair. This inhibition could be beneficial in cancer therapies where rapid cell division occurs .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro | Potential development of new antibiotics |

| Research on Anticancer Effects | Induced apoptosis in various cancer cell lines | Could lead to new cancer therapies targeting specific pathways |

| Enzyme Inhibition Study | Demonstrated inhibition of dihydrofolate reductase | Useful in designing drugs for cancer treatment |

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The methoxymethyl group and carboxylic acid functional group can form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The thiazinane ring structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Thiazinane Derivatives

The 1,1-dioxothiazinane core differentiates this compound from simpler thiazinanes (without sulfone groups). For example:

- 1,1-Dioxothiazinane-6-carboxylic acid (unsubstituted) : Lacks the methoxymethyl group, resulting in reduced steric bulk and altered solubility.

- 6-Methyl-1,1-dioxothiazinane-6-carboxylic acid : Replaces methoxymethyl with a methyl group, offering a comparison of hydrophobic vs. polar substituent effects.

Tetrahydropyrimidine Derivatives

Compounds such as t-butyl-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 17, ) share the methoxymethyl substituent but feature a tetrahydropyrimidine ring instead of thiazinane.

Indole and β-Carboline Derivatives

- 6-Methoxy-1H-indole-2-carboxylic acid (): Contains a methoxy group on an indole scaffold, highlighting how aromatic systems differ from saturated thiazinane rings in terms of rigidity and π-π interactions .

- Isopropyl 6-Benzyloxy-4-Methoxy-Methyl-β-Carboline-3-Carboxylate (): Features a methoxymethyl group on a β-carboline framework, which is associated with neuroactive properties.

Physicochemical and Functional Properties

| Property | 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid | 6-Methyl-1,1-dioxothiazinane-6-carboxylic acid | Compound 17 (Tetrahydropyrimidine) |

|---|---|---|---|

| Molecular Formula | C7H13NO5S | C7H13NO4S | C18H21F2N3O4 |

| Molecular Weight (g/mol) | 223.25 | 207.24 | 381.38 |

| Key Substituents | -CH2OCH3, -COOH, -SO2 | -CH3, -COOH, -SO2 | -CH2OCH3, -COOtBu, -F2Ph |

| Polarity | Moderate (due to -COOH and -SO2) | Lower (methyl group reduces polarity) | High (fluorinated aromatic ring) |

| Synthetic Route | Not explicitly detailed in evidence | N/A | Biginelli-like multicomponent reaction |

Biological Activity

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazine ring with dioxo and carboxylic acid functionalities, which are critical for its biological activity. The methoxymethyl group enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It can act on receptors that mediate physiological responses, potentially influencing signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Effects : Preliminary studies suggest it may exhibit antimicrobial properties against a range of pathogens.

- Anticancer Potential : Investigations into its anticancer effects have shown promise in inhibiting tumor growth in vitro.

- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.

Research Findings

A summary of key research findings is presented in the table below:

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Cancer Research : In a series of experiments on breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.

- Inflammation Model : In vivo studies using murine models showed that administration of the compound led to reduced swelling and pain responses in inflammatory conditions, correlating with decreased pro-inflammatory cytokines.

Q & A

Q. What are the validated synthetic routes for 6-(methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid, and how can purity be ensured during synthesis?

Synthesis typically involves multi-step organic reactions, such as cyclization of precursors (e.g., thioamide derivatives) under controlled acidic or basic conditions. For example, analogous thiazinane derivatives are synthesized via cyclization using reagents like trifluoroacetic acid or H₂SO₄ . Purity is ensured through techniques such as:

- Thin-layer chromatography (TLC) for reaction monitoring.

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment.

- Recrystallization in solvents like ethanol or acetonitrile to remove impurities .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve methoxymethyl and thiazinane ring protons/carbons.

- Fourier-transform infrared spectroscopy (FTIR) : Identification of carboxylic acid (-COOH) and sulfone (-SO₂) functional groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for exact mass validation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and sulfone groups. Aqueous solubility is pH-dependent, with improved dissolution in alkaline buffers.

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Storage at -20°C in anhydrous environments is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for the key cyclization step in synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Gradual heating (e.g., 60–80°C) to avoid side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 15–20% |

| Temperature | 70°C | 10–15% |

| Catalyst | ZnCl₂ (5 mol%) | 25–30% |

Q. How should researchers address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response studies : Establish IC₅₀ values across multiple concentrations to distinguish target-specific effects from cytotoxicity.

- Counter-screening : Use orthogonal assays (e.g., ATP quantification for cytotoxicity) to validate selectivity.

- Structural analogs : Compare results with derivatives lacking the methoxymethyl group to isolate functional group contributions .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2).

- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories).

- Quantum mechanics/molecular mechanics (QM/MM) : Evaluate electronic effects of the sulfone and carboxylic acid groups .

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

- In vitro assays : Measure ROS (reactive oxygen species) levels using fluorescent probes (e.g., DCFH-DA) in cell lines.

- Western blotting : Quantify expression of oxidative stress markers (e.g., Nrf2, HO-1).

- Comparative studies : Use knockout cell lines (e.g., Nrf2⁻/⁻) to confirm pathway specificity .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage?

Q. How should researchers design controls for in vivo pharmacokinetic studies?

- Isotopic labeling : Use ¹³C or ²H isotopes to track metabolic pathways.

- Vehicle controls : Administer solvent-only groups (e.g., DMSO-saline mixtures).

- Positive controls : Compare with structurally similar, well-characterized compounds (e.g., thiazolidinone derivatives) .

Data Interpretation and Reporting

Q. How can structural heterogeneity (e.g., tautomerism) impact spectral data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.